2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
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Overview
Description
2-[4-(3,4-DIMETHOXYPHENYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROPYRAZIN-1-YL]ACETAMIDE is a complex organic compound with a molecular formula of C20H25NO5. It is known for its unique structure, which includes a tetrahydropyrazine ring substituted with a dimethoxyphenyl group and an acetamide group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-DIMETHOXYPHENYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROPYRAZIN-1-YL]ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and 2,3-dimethoxyphenethylamine.
Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-DIMETHOXYPHENYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROPYRAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(3,4-DIMETHOXYPHENYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROPYRAZIN-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-DIMETHOXYPHENYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROPYRAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetonitrile: Another related compound used as an intermediate in organic synthesis.
Uniqueness
2-[4-(3,4-DIMETHOXYPHENYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROPYRAZIN-1-YL]ACETAMIDE is unique due to its tetrahydropyrazine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H15N3O5 |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
InChI |
InChI=1S/C14H15N3O5/c1-21-10-4-3-9(7-11(10)22-2)17-6-5-16(8-12(15)18)13(19)14(17)20/h3-7H,8H2,1-2H3,(H2,15,18) |
InChI Key |
LWFDGQRXPNOMCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)N)OC |
Origin of Product |
United States |
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